N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. It may also include its appearance and odor if available.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the compound’s molecular structure, which can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds, its behavior under different conditions (like heat, light, etc.), and any catalysts that might affect its reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications
Virtual Screening and Pharmacokinetic Characterization
In a study focusing on breast tumor metastasis, compounds structurally similar to N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide were identified through virtual screening targeting the urokinase receptor (uPAR). These compounds, particularly IPR-69, showed potential in inhibiting cell growth, blocking angiogenesis, and inducing apoptosis in breast cancer cells, alongside promising pharmacokinetic properties when administered orally (Wang et al., 2011).
Synthesis and Structural Analysis
Research has been conducted on synthesizing analogues of pyrrolizidine alkaloids, which include structural elements similar to N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide. These compounds were synthesized and their crystal and molecular structures were analyzed, contributing to the understanding of their potential applications in medicinal chemistry (Konovalova et al., 2014).
Antioxidant Activity and Synthesis
A study on the synthesis of novel derivatives containing structural motifs similar to N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide showed significant antioxidant activities. These activities were compared with known antioxidants like ascorbic acid, highlighting their potential therapeutic applications (Tumosienė et al., 2019).
Antibacterial and Antimicrobial Evaluation
Research including the synthesis and antimicrobial evaluation of compounds with structural similarities to N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide has been conducted. These studies contribute to the development of new antibacterial agents, as some compounds demonstrated promising antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Safety And Hazards
This involves researching the compound’s toxicity, flammability, environmental impact, and other safety-related properties. This information is often found in the compound’s Material Safety Data Sheet (MSDS).
Future Directions
This involves predicting or suggesting future research directions. This could be based on the compound’s properties, potential applications, or unanswered questions about its behavior.
Please note that these steps require access to scientific literature and specialized knowledge in chemistry. If you have access to scientific databases, you can search for articles about the compound using its IUPAC name or other identifiers. If you’re a student, your institution might provide access to these resources. Otherwise, you might need to pay for access to certain articles. Always make sure to critically evaluate the reliability of your sources and consult a professional if you’re unsure.
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c23-15-10-20(27-16-4-2-1-3-14(15)16)7-8-22(11-20)19(24)21-13-5-6-17-18(9-13)26-12-25-17/h1-6,9H,7-8,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDFATHEIUCXAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(=O)C3=CC=CC=C3O2)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-oxospiro[chroman-2,3'-pyrrolidine]-1'-carboxamide |
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